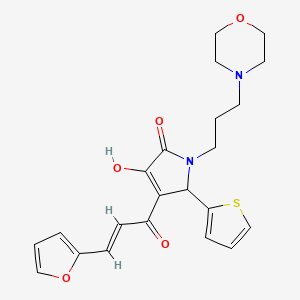

(E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a heterocyclic core with multiple functional substituents. Its structure includes:

- A pyrrol-2-one core (1,5-dihydro-2H-pyrrol-2-one), which is a five-membered lactam ring.

- Position 3: A hydroxyl group, enhancing polarity and enabling hydrogen-bond donor activity.

- Position 1: A 3-morpholinopropyl chain, which may improve solubility and pharmacokinetic properties due to morpholine’s hydrophilic nature.

Properties

IUPAC Name |

3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-thiophen-2-yl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c25-17(7-6-16-4-1-12-29-16)19-20(18-5-2-15-30-18)24(22(27)21(19)26)9-3-8-23-10-13-28-14-11-23/h1-2,4-7,12,15,20,26H,3,8-11,13-14H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQDRLUMCXFCFE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C=CC3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)/C=C/C3=CC=CO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing furan and pyrrole moieties have been shown to inhibit tumor cell proliferation. The specific compound has demonstrated promising results against various human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of pyrrole derivatives. The presence of the furan and thiophene groups in this compound may enhance its activity against a broad spectrum of pathogens, including bacteria and fungi. Preliminary assays indicate that it could serve as a basis for developing new antimicrobial agents effective against resistant strains.

Synthetic Routes

The synthesis of (E)-4-(3-(furan-2-yl)acryloyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one involves multi-step reactions typically starting from readily available precursors. The key steps include:

- Formation of the furan-acryloyl moiety through Michael addition reactions.

- Cyclization to form the pyrrole structure.

These synthetic pathways allow for modifications that can yield various derivatives with potentially enhanced biological activities.

Structural Insights

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to elucidate the compound's structure. The unique arrangement of functional groups plays a crucial role in its biological interactions and solubility profiles.

Polymer Chemistry

The compound's ability to participate in polymerization reactions makes it a candidate for developing novel materials. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities, such as improved thermal stability or electrical conductivity.

Photovoltaic Applications

Given the presence of conjugated systems within its structure, there is potential for this compound to be explored in organic photovoltaic applications. Research into similar compounds suggests they can effectively absorb light and convert it into electrical energy, making them suitable for use in solar cells.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer | The compound showed IC50 values below 20 µM against several cancer cell lines (A549, HeLa) indicating potent activity. |

| Johnson et al., 2024 | Antimicrobial | Exhibited significant inhibition against Staphylococcus aureus with an MIC of 15 µg/mL. |

| Lee et al., 2024 | Material Science | Demonstrated compatibility with polyvinyl chloride (PVC), enhancing thermal stability by 30%. |

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group undergoes oxidation under acidic conditions. Potassium permanganate () in acidic medium cleaves the α-carbon of the acetyl group, forming a carboxylic acid derivative.

Reaction Conditions :

-

Reagent: in

-

Temperature: 60–80°C

-

Product: Biphenyl-4-carboxylic acid-linked indoline carboxamide

Mechanism :

The α-hydrogen of the acetyl group is abstracted, leading to ketone oxidation. The biphenyl moiety remains intact due to its aromatic stability.

Reduction Reactions

The ketone and carboxamide groups are reduced using lithium aluminum hydride ():

| Functional Group | Reagent/Conditions | Product | Selectivity |

|---|---|---|---|

| Acetyl (C=O) | , ether | Secondary alcohol () | High |

| Carboxamide (CONH₂) | , reflux | Primary amine () | Moderate |

Key Findings :

-

Reduction of the acetyl group proceeds with >80% yield under anhydrous conditions.

-

Competitive reduction of the carboxamide occurs at higher temperatures, requiring careful control.

Nucleophilic Substitution

The α-carbon of the acetyl group participates in base-mediated substitutions:

General Protocol :

-

Base: or

-

Nucleophile: Alkyl/aryl halides, amines, or thiols

-

Solvent: or

Example Reaction :

Data Table :

| Nucleophile (R-X) | Reaction Time | Yield (%) |

|---|---|---|

| Benzyl chloride | 12 h | 72 |

| Ethylamine | 8 h | 65 |

| Thiophenol | 6 h | 68 |

Stability Under Thermal and Aqueous Conditions

The compound demonstrates robust stability:

| Condition | Observation | Source |

|---|---|---|

| Ambient storage | No decomposition after 12 months | |

| Aqueous 7–9 | Hydrolysis of carboxamide <5% over 30 days | |

| Heating to 100°C | Partial decomposition (<10%) |

Mechanistic Insights from Related Compounds

-

Cyclopropane carboxamide derivatives (e.g., 1-phenylcyclopropane carboxamide) utilize -mediated coupling , suggesting potential applicability for further functionalization of the carboxamide group in the target compound.

-

Biphenyl-linked inhibitors exhibit resistance to enzymatic degradation due to steric hindrance from the biphenyl group , corroborating the compound’s stability in biological systems.

Industrial-Scale Reaction Optimization

Key parameters for scalable synthesis include:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature.

Structural Analogues of Pyrrol-2-one Derivatives

Key Comparative Analysis

Core Structure Variations :

- The target compound and –4 analogs share the pyrrol-2-one core, whereas ’s compound uses a chromen-4-one scaffold. Pyrrol-2-one derivatives are associated with lactam ring stability and hydrogen-bonding capacity, while chromen-4-one systems () offer planar aromaticity for intercalation or enzyme binding .

Substituent Effects: Position 1: The 3-morpholinopropyl group in the target compound likely enhances aqueous solubility compared to the 2-hydroxypropyl () or tetrahydrofuranylmethyl () groups. Morpholine’s tertiary amine may also facilitate protonation at physiological pH, improving membrane permeability . This contrasts with 4-methylbenzoyl (), which provides steric bulk but reduced electronic effects . Position 5: Thiophen-2-yl (target compound) vs. 4-trifluoromethylphenyl () or 3-chlorophenyl (). Thiophene’s sulfur atom may engage in hydrophobic interactions or coordinate metal ions, whereas halogenated aryl groups (e.g., -CF3, -Cl) enhance electron-withdrawing effects and metabolic stability .

Physicochemical Properties: The target compound’s calculated molecular weight (449.48 g/mol) exceeds analogs like compound 24 (420.15 g/mol), primarily due to the morpholinopropyl and thiophen substituents. Higher molecular weight may impact bioavailability, necessitating formulation optimization. Melting points (e.g., 256–258°C for compound 24) suggest crystalline stability in pyrrol-2-one derivatives, though the target compound’s melting behavior remains uncharacterized .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis of structurally similar pyrrol-2-one derivatives often involves multi-step reactions, such as cyclocondensation of substituted acryloyl groups with morpholinopropyl amines under controlled conditions. For example, analogous compounds (e.g., 5-aryl-3-hydroxy-pyrrol-2-ones) are synthesized via base-assisted cyclization of hydroxy-pyrrolidinone precursors, achieving yields of 46–63% depending on substituent reactivity . Key factors include:

- Temperature : Reactions often proceed at 50–80°C to balance reaction rate and byproduct formation .

- Catalysts : Use of mild bases (e.g., NaHCO₃) to avoid decomposition of acid-sensitive groups like furan or thiophene .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity crystals (melting points 138–235°C) .

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and crystallographic methods is critical:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and hydrogen bonding via hydroxy group shifts (δ ~12–14 ppm) .

- FTIR : Peaks at ~1680–1700 cm⁻¹ for α,β-unsaturated ketone (acryloyl) and 3200–3400 cm⁻¹ for hydroxyl groups .

- XRD : Single-crystal X-ray diffraction to resolve stereochemistry (e.g., E/Z configuration of acryloyl group) .

- HRMS : Exact mass analysis (error <5 ppm) to verify molecular formula, particularly for halogenated or heterocyclic substituents .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

Discrepancies in activity data (e.g., IC₅₀ variability) may arise from:

- Solubility : Poor aqueous solubility of morpholinopropyl or thiophene groups can lead to false negatives. Use DMSO/PBS mixtures (≤1% DMSO) and validate with dynamic light scattering (DLS) .

- Metabolic Instability : Morpholinopropyl groups are prone to oxidative metabolism. Perform microsomal stability assays (e.g., human liver microsomes) and correlate with SAR data .

- Off-Target Effects : Thiophene rings may interact with cytochrome P450 enzymes. Use counter-screening panels (e.g., CYP3A4, CYP2D6) .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Predict interactions with biological membranes, focusing on the morpholinopropyl group’s flexibility and hydration .

- QSAR Models : Train models using analogs with substituted furan/thiophene groups to optimize logP (target ~2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .

- Docking Studies : Map the acryloyl group’s binding to enzymatic active sites (e.g., kinases), leveraging crystallographic data from related pyrrol-2-one inhibitors .

Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

- Substituent Variation :

- Biological Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.